molecular formula C25H28N2O3S2 B12157723 N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide

Cat. No.: B12157723
M. Wt: 468.6 g/mol
InChI Key: AWICYAGKHYFHMN-PYCFMQQDSA-N
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Description

This compound belongs to the rhodanine-3-acetamide family, characterized by a Z-configured benzylidene group at the 5-position of the thiazolidinone ring, a 4-octyloxybenzylidene substituent, and a benzamide moiety at the 3-position. Its structure combines lipophilicity (from the octyloxy chain) with hydrogen-bonding capacity (from the thioxo and carbonyl groups), making it a candidate for biological activity studies, particularly in enzyme inhibition or anticancer research .

Properties

Molecular Formula

C25H28N2O3S2

Molecular Weight

468.6 g/mol

IUPAC Name

N-[(5Z)-5-[(4-octoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzamide

InChI

InChI=1S/C25H28N2O3S2/c1-2-3-4-5-6-10-17-30-21-15-13-19(14-16-21)18-22-24(29)27(25(31)32-22)26-23(28)20-11-8-7-9-12-20/h7-9,11-16,18H,2-6,10,17H2,1H3,(H,26,28)/b22-18-

InChI Key

AWICYAGKHYFHMN-PYCFMQQDSA-N

Isomeric SMILES

CCCCCCCCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3

Canonical SMILES

CCCCCCCCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide involves several steps. One common synthetic route includes the condensation of an aldehyde (4-(octyloxy)benzaldehyde) with a thiosemicarbazide derivative, followed by cyclization to form the thiazolidinone ring.

Reaction Conditions:
  • Aldehyde condensation: Typically carried out in a suitable solvent (e.g., ethanol or methanol) with a mild acid catalyst.
  • Cyclization: Heating the intermediate in the presence of a base (such as sodium hydroxide) to form the thiazolidinone ring.

Industrial Production: While industrial-scale production methods are not widely documented, research laboratories often synthesize this compound for further investigation.

Chemical Reactions Analysis

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide can undergo various reactions:

    Oxidation: It may be oxidized under certain conditions.

    Reduction: Reduction of the carbonyl group is possible.

    Substitution: The benzylidene group can undergo substitution reactions.

Common reagents and conditions vary depending on the specific reaction. Major products include derivatives with modified functional groups.

Scientific Research Applications

This compound finds applications in:

    Medicine: Investigated for potential antimicrobial, antitumor, and anti-inflammatory properties.

    Chemistry: Used as a building block for designing novel thiazolidinone-based molecules.

    Industry: Its unique structure makes it valuable for material science and catalysis.

Mechanism of Action

The exact mechanism remains an active area of research. it likely interacts with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The following table compares N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide with structurally analogous rhodanine derivatives:

Compound Name Key Substituents Yield (%) Melting Point (°C) Biological Activity/Notes Reference
Target Compound 4-Octyloxybenzylidene, Benzamide - - High lipophilicity (octyloxy chain)
[(5Z)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid (3d) 4-Hydroxy-3-methoxybenzylidene, Acetic acid 84.5 217–219 Aldose reductase inhibitor; IR: C=O (1704 cm⁻¹)
[(5Z)-5-(3-Fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]amino derivatives (6a–l) 3-Fluorobenzylidene, Substituted amino acids 31–77 224–261 Anticancer activity (cell line-dependent)
[(5Z)-5-(4-Methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(4-methylphenyl)butanamide 4-Methylbenzylidene, Butanamide - - Structural analog with reduced lipophilicity
[(5Z)-5-(2-Furylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-phenylacetamide (50) 2-Furylmethylene, Phenylacetamide - - Antiviral potential (hypothesized)

Key Observations:

Lipophilicity and Bioavailability : The octyloxy chain in the target compound enhances membrane permeability compared to shorter-chain analogs (e.g., methyl or tert-butyl groups in ), but may reduce aqueous solubility .

Substituent Effects on Activity: Electron-withdrawing groups (e.g., 3-fluoro in ) enhance anticancer activity by stabilizing the thioxo-thiazolidinone ring. Hydroxy-methoxy substituents (as in ) improve hydrogen-bonding interactions with enzymes like aldose reductase.

Synthetic Efficiency: Yields for analogs vary widely (31–84.5%), influenced by steric hindrance (e.g., bulky tert-butyl groups in reduce yield to 63%) and solvent/base optimization (ethanol/K₂CO₃ in ).

Physicochemical and Spectroscopic Comparisons

Melting Points and Stability:

  • IR spectra consistently show C=O (1703–1706 cm⁻¹) and C=S (758 cm⁻¹) stretches across analogs, confirming core structural integrity .

HPLC Purity:

  • High purity (>98%) is achievable for crystalline derivatives (e.g., compounds 7 and 8 in ), suggesting the target compound could be purified similarly.

Biological Activity

N-{(5Z)-5-[4-(octyloxy)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}benzamide is a complex organic compound that has garnered attention for its potential biological activities. This article discusses its structural characteristics, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features a thiazolidinone core, which is known for its biological activity, particularly in enzyme inhibition and receptor binding. The presence of the octyloxy group enhances the compound's solubility and membrane permeability, making it suitable for various biological applications. Its molecular formula is C25H30N2O3SC_{25}H_{30}N_{2}O_{3}S with a molecular weight of approximately 446.65 g/mol.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The thiazolidinone core interacts with specific enzymes, potentially inhibiting their activity. This interaction is crucial for modulating various signaling pathways.
  • Receptor Binding : The benzamide moiety contributes to the specificity and affinity towards certain receptors, influencing cellular processes related to growth and apoptosis.

Biological Activities and Research Findings

Recent studies have highlighted various biological activities associated with this compound:

  • Anticancer Activity : Research indicates that compounds similar to this compound exhibit significant anticancer properties by inducing apoptosis in cancer cells through multiple signaling pathways including MAPK and TNF-alpha pathways .
  • Anti-inflammatory Effects : This compound has shown potential in reducing inflammation by modulating the NF-kB signaling pathway, which is pivotal in inflammatory responses.
  • Antioxidant Properties : Preliminary studies suggest that it may possess antioxidant capabilities, helping to mitigate oxidative stress in cellular environments.

Table 1: Biological Activities of this compound

Activity TypeMechanism of ActionReferences
AnticancerInduces apoptosis via MAPK and TNF-alpha
Anti-inflammatoryModulates NF-kB signaling
AntioxidantReduces oxidative stress

Case Studies

Several case studies have explored the efficacy of this compound:

  • Case Study on Cancer Cell Lines : A study involving various cancer cell lines demonstrated that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased markers of apoptosis.
  • Inflammation Model Study : In an animal model of inflammation, administration of the compound reduced inflammatory markers significantly compared to control groups, suggesting its potential therapeutic application in inflammatory diseases .

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